6,11-Dihydro-5H-dibenzo[b,E]azepine
Overview
Description
6,11-Dihydro-5H-dibenzo[b,E]azepine is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The synthesis of 6,11-Dihydro-5H-dibenzo[b,E]azepine involves a two-step process from appropriate indoles via N-arylation, then acid-catalysed rearrangement . This route has been shown to be effective for fluoro analogues and presents a broader scope .
Molecular Structure Analysis
The molecular formula of 6,11-Dihydro-5H-dibenzo[b,E]azepine is C14H13N . The dibenzazepine ring adopts a twist-boat conformation .
Physical And Chemical Properties Analysis
The molecular weight of 6,11-Dihydro-5H-dibenzo[b,E]azepine is 195.2597 . More detailed physical and chemical properties are not well-documented in the available literature.
Scientific Research Applications
Neurobiology Insights
Studies on the antidepressant tianeptine, a compound structurally related to tricyclic antidepressants like 6,11-Dihydro-5H-dibenzo[b,e]azepine, have provided insights into the neurobiology of mood, anxiety, and emotions. Tianeptine's efficacy and good tolerance are well established, and research has shown it to involve the interplay between numerous neurotransmitter systems and play a critical role in structural and functional brain plasticity. This highlights the importance of understanding central plasticity in depressive disorders and offers insights into the treatment of neurobiological features of such conditions (McEwen & Olié, 2005).
Heterocyclic Chemistry and Pharmacology
Heterocyclic compounds, such as azepine and its derivatives, have shown significant pharmacological implications. A review covering fifty years of literature on the synthesis, reactions, and biological properties of azepine-based heterocycles highlights their vast potential in medicinal chemistry. Despite substantial progress, the biological aspects of these compounds require further exploration, suggesting a promising research avenue for novel therapeutic agents (Kaur, Garg, Malhi, & Sohal, 2021).
Azepane-Based Drug Discovery
Azepane-based motifs have been recognized for their wide range of pharmacological properties, including anticancer, anti-tubercular, and antimicrobial activities. Over 20 azepane-based drugs have been FDA approved, treating various diseases. This review highlights recent developments in azepane-based compounds, emphasizing their structural diversity and potential as new therapeutic agents. The discussion includes structure-activity relationships (SAR) and molecular docking studies, serving as inspiration for future drug design and development (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
Analytical Methods in Antioxidant Research
The study of antioxidants, crucial in various fields including medicine, has led to the development of multiple assays for determining antioxidant activity. This review critically presents the most important tests, such as the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH tests, along with their detection mechanisms, advantages, and disadvantages. These methods, based on spectrophotometry and electrochemical (bio)sensors, play a vital role in antioxidant analysis and determining the antioxidant capacity of complex samples. This comprehensive overview aids in understanding the kinetics and mechanisms of antioxidant action, crucial for scientific research and practical applications in health-related fields (Munteanu & Apetrei, 2021).
Safety And Hazards
properties
IUPAC Name |
6,11-dihydro-5H-benzo[c][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-7-13-10-15-14-8-4-3-6-12(14)9-11(13)5-1/h1-8,15H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHVGIKWUJCBLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CNC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196333 | |
Record name | 6,11-Dihydro-5H-dibenz(b,e)azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,11-Dihydro-5H-dibenzo[b,E]azepine | |
CAS RN |
449-55-8 | |
Record name | 6,11-Dihydro-5H-dibenz[b,e]azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,11-Dihydro-5H-dibenz(b,e)azepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000449558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 449-55-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,11-Dihydro-5H-dibenz(b,e)azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,11-dihydro-5H-dibenz[b,e]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.